
2-(4-Fluoro-3-nitrophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of phenylethylamine, where the phenyl ring is substituted with a fluoro group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenyl)ethanamine typically involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine group, resulting in the formation of this compound .
Nitration: The nitration of 4-fluoroaniline is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to produce 4-fluoro-3-nitroaniline.
Reduction: The reduction of 4-fluoro-3-nitroaniline to this compound can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further reduce the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as nitroso derivatives, amine derivatives, and substituted phenylethylamines.
Scientific Research Applications
2-(4-Fluoro-3-nitrophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring influence its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
2-(4-Fluoro-3-nitrophenyl)acetic acid: Contains a carboxyl group instead of an amine group.
4-Fluoro-3-nitroaniline: Lacks the ethylamine side chain.
Uniqueness
2-(4-Fluoro-3-nitrophenyl)ethanamine is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ethylamine side chain also contributes to its versatility in various chemical reactions and applications.
Properties
CAS No. |
157662-78-7 |
|---|---|
Molecular Formula |
C8H9FN2O2 |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3-4,10H2 |
InChI Key |
GNHDJKUXDHPDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


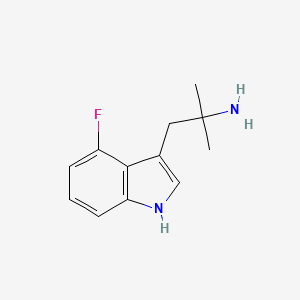
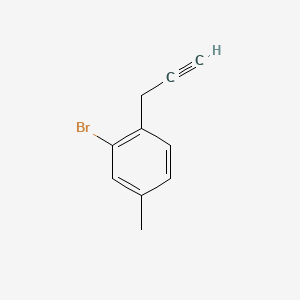
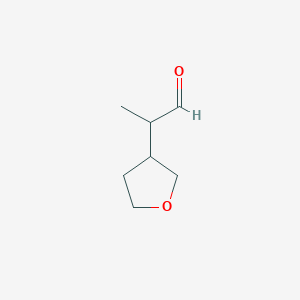
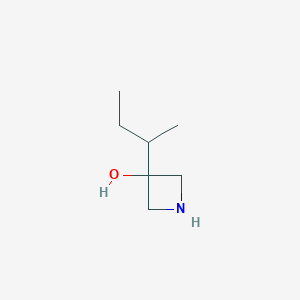
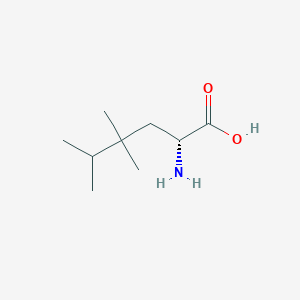

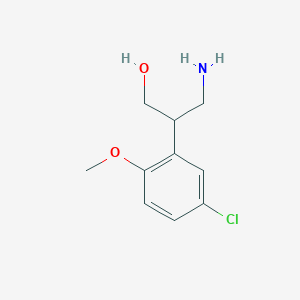
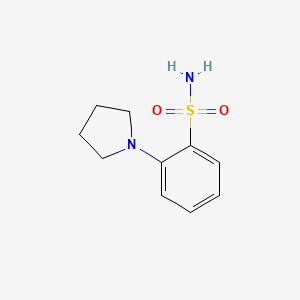
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)





